5-Bromo-1-methyl-3-nitropyridin-2(1H)-one is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring. Its chemical formula is , and it has a molecular weight of 233.02 g/mol. This compound is notable for its applications in medicinal chemistry and materials science, serving as a building block for various pharmaceutical compounds and materials with specific electronic or optical properties .
The synthesis of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one typically involves bromination of the corresponding 1-methyl-3-nitropyridin-2(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. The reaction conditions usually involve ambient temperatures to facilitate complete bromination .
The reaction can be monitored using thin layer chromatography to ensure the progress of the bromination. For industrial applications, continuous flow processes may be employed to enhance efficiency and yield while maintaining product purity .
The molecular structure of 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one features a pyridine ring with substituents at specific positions:
Key structural data includes:
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one can undergo several types of reactions:
Each type of reaction requires specific conditions, such as temperature, solvent choice, and catalysts, to optimize yield and selectivity. For example, reduction reactions often require controlled environments to prevent over-reduction or side reactions .
The mechanism of action for 5-Bromo-1-methyl-3-nitropyridin-2(1H)-one varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through mechanisms such as hydrogen bonding and electrostatic interactions facilitated by the bromine and nitro groups .
Key physical properties include:
Relevant chemical properties include:
Safety data indicates that the compound should be handled with care due to potential hazards associated with its chemical structure .
5-Bromo-1-methyl-3-nitropyridin-2(1H)-one has several significant applications:
Systematic naming follows IUPAC conventions prioritizing the pyridinone ring as the parent structure:
Table 1: Core Structural Identifiers
Identifier | Value |
---|---|
CAS Registry Number | 153888-45-0 |
MDL Number | MFCD09835081 |
SMILES Notation | CN1C(=O)C(=C(C=N1)Br)N+[O-] |
InChI Key | XEOVXVOBBZGJRU-UHFFFAOYSA-N |
X-ray crystallography confirms near-planar geometry with bond length distortions at C5–Br (1.89 Å) and C3–NO₂ (1.22 Å), consistent with σ-hole halogen bonding capacity and π-delocalization into the nitro group [4]. Infrared spectroscopy reveals characteristic stretches at 1695 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), and 1345 cm⁻¹ (symmetric NO₂), while ¹H-NMR displays diagnostic singlet peaks at δ 3.49 ppm (N-CH₃) and δ 8.21/8.43 ppm (C4/C6 aromatic protons) in DMSO-d₆ [2].
Computational analyses (DFT/B3LYP) predict frontier orbital distributions with LUMO density localized on C5–Br and C3–NO₂ sites, rationalizing preferential nucleophilic attack at C5. LogP calculations (0.82 consensus) indicate moderate lipophilicity suitable for blood-brain barrier penetration in drug prototypes [4].
The compound emerged during the 1990s exploration of N-alkylpyridone pharmacophores as kinase inhibitor scaffolds. Early synthetic routes adapted classical nitration/bromination sequences from 1-methyluracil chemistry, though regioselectivity challenges plagued initial methodologies [2]. The first efficient synthesis was reported in 1998 via N-methylation of 5-bromo-3-nitropyridin-2(1H)-one (CAS 15862-34-7), a precursor still employed in biochemical research [5] [6].
Database appearance timelines reveal accelerating interest:
This trajectory mirrors broader trends in N-heterocycle development, transitioning from natural product analogs (e.g., methylated uracils) toward engineered synthons for targeted drug discovery. The bromonitropyridinone scaffold addressed historical limitations in pyridone C5 functionalization, providing solutions for C–C bond formation previously hampered by lactam-directed metalation [2].
Positioned as a versatile electrophilic building block, this compound enables:
Table 2: Computed Physicochemical Properties [4]
Parameter | Value | Prediction Method |
---|---|---|
Topological PSA | 67.82 Ų | Ertl 2000 |
Consensus LogP | 0.82 | XLOGP3/MLOGP/WLOGP |
Water Solubility (LogS) | -2.12 | ESOL Model |
H-bond Acceptors | 3 | Lipinski Count |
Rotatable Bonds | 1 | Veber Criteria |
These properties underpin utility across contexts:
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: